molecular formula C13H18N2O2 B5253664 N-benzyl-N'-butylethanediamide

N-benzyl-N'-butylethanediamide

Cat. No.: B5253664
M. Wt: 234.29 g/mol
InChI Key: QGBMZIAMUKERNX-UHFFFAOYSA-N
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Description

N-benzyl-N'-butylethanediamide is a synthetic diamide compound of interest in life science and organic chemistry research. As a diamide, its structure features two amide linkages, which can be fundamental in the development of peptidomimetics and other bioactive molecules . Compounds with similar N-benzyl and diamide functionalities have been investigated for various biological activities, serving as key scaffolds in medicinal chemistry projects . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block in multicomponent reactions to create more complex chemical libraries for high-throughput screening . Its potential mechanism of action in specific biochemical pathways, should it exhibit any, would be a key area for empirical investigation, as diamides can sometimes function by modulating protein-protein interactions or enzyme activity. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. All necessary safety information, including hazard statements and precautionary measures, should be reviewed in the product's Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzyl-N-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-3-9-14-12(16)13(17)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBMZIAMUKERNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl N Butylethanediamide

Retrosynthetic Analysis and Strategic Disconnections for the Ethanediamide Core

A retrosynthetic analysis of N-benzyl-N'-butylethanediamide identifies the two amide bonds as the most logical points for disconnection. This C-N bond cleavage points to three primary synthons: a central two-carbon dicarbonyl unit derived from ethanedioic acid (oxalic acid) or its derivatives, and two amine synthons, one corresponding to benzylamine (B48309) and the other to n-butylamine.

This disconnection strategy suggests a convergent synthesis, where the three key fragments are prepared separately and then combined in the final steps. The forward synthesis would therefore involve the reaction of a suitable ethanedioyl precursor with benzylamine and n-butylamine. The order of addition of the amines can be manipulated to control the formation of the unsymmetrical diamide (B1670390). A classical approach often involves the use of a more reactive form of the dicarboxylic acid, such as an acid chloride, to facilitate the acylation of the amines. youtube.com

Precursor Synthesis and Optimization

The successful synthesis of this compound is contingent on the availability and purity of its precursors: N-benzylamine, N-butylamine, and a suitable ethanedioyl derivative.

N-benzylamine and its derivatives are fundamental reagents in organic synthesis. sioc-journal.cn A common laboratory-scale synthesis of N-benzylamine involves the reaction of benzyl (B1604629) chloride with an excess of ammonia (B1221849). mdma.ch This method, while straightforward, can sometimes lead to the formation of dibenzylamine (B1670424) and tribenzylamine (B1683019) as byproducts. To optimize the yield of the primary amine, a large molar excess of ammonia is typically employed. mdma.ch Alternative methods include the reductive amination of benzaldehyde.

N-butylamine can be synthesized through various methods, including the reaction of 1-bromobutane (B133212) or 1-chlorobutane (B31608) with ammonia. Similar to the synthesis of benzylamine, this reaction can produce a mixture of primary, secondary, and tertiary amines, which can be separated by distillation. manavchem.com Other synthetic routes include the reduction of butyronitrile (B89842) or the Hofmann rearrangement of valeramide.

A variety of substituted N-benzylamine and N-butylamine derivatives can be prepared using analogous methods, allowing for the synthesis of a library of this compound analogs. nih.govnih.gov For instance, substituted benzylamines can be synthesized from the corresponding substituted benzyl halides. nih.gov

The central ethanedioyl core is typically introduced using a reactive derivative of oxalic acid. Ethanedioyl dichloride, more commonly known as oxalyl chloride, is a widely used reagent for this purpose due to its high reactivity. dergipark.org.tr Oxalyl chloride can be prepared by treating oxalic acid with a chlorinating agent such as phosphorus pentachloride. dergipark.org.tr It is a colorless liquid that is highly reactive and must be handled with care. commonorganicchemistry.com

Another common precursor is diethyl oxalate (B1200264), which can undergo aminolysis with the respective amines to form the desired diamide. However, this reaction often requires higher temperatures and longer reaction times compared to the use of oxalyl chloride.

PrecursorFormulaKey Preparation MethodReference
N-BenzylamineC₆H₅CH₂NH₂Reaction of benzyl chloride with excess ammonia mdma.ch
N-ButylamineCH₃(CH₂)₃NH₂Reaction of 1-halobutane with ammonia manavchem.com
Ethanedioyl Dichloride(COCl)₂Reaction of oxalic acid with phosphorus pentachloride dergipark.org.tr

Direct Condensation Approaches for Amide Bond Formation

The final and crucial step in the synthesis of this compound is the formation of the two amide bonds. This is typically achieved through direct condensation of the amine precursors with the ethanedioyl precursor.

The reaction of oxalyl chloride with two equivalents of an amine is a rapid and often high-yielding method for the synthesis of symmetrical oxamides. For an unsymmetrical diamide like this compound, a stepwise approach is generally preferred to avoid the formation of a statistical mixture of products. This would involve reacting oxalyl chloride with one equivalent of the first amine (e.g., benzylamine) at a low temperature, followed by the addition of the second amine (n-butylamine).

Alternatively, modern coupling reagents can be employed to facilitate the amide bond formation from oxalic acid itself. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used in peptide synthesis and can be adapted for this purpose. nih.govhepatochem.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The use of coupling reagents offers milder reaction conditions and can be advantageous when dealing with sensitive functional groups. rsc.orgluxembourg-bio.com

The efficiency of the direct condensation reaction is highly dependent on the chosen method. The use of oxalyl chloride is generally very efficient, with reactions often proceeding to completion at low temperatures. However, selectivity can be a challenge when preparing unsymmetrical diamides. Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired product.

The efficiency of coupling-reagent-mediated reactions can be influenced by the specific reagent combination and reaction conditions. For instance, the combination of EDC and HOBt is known to suppress side reactions and improve yields. nih.gov The choice of solvent can also play a significant role, with aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common choices.

Below is a table summarizing potential reaction conditions for the synthesis of this compound.

MethodEthanedioyl PrecursorCoupling/Activating AgentTypical SolventKey Considerations
Acid Chloride MethodEthanedioyl DichlorideNone (or a non-nucleophilic base like triethylamine (B128534) to scavenge HCl)Dichloromethane, TetrahydrofuranRequires careful control of stoichiometry and temperature for selectivity.
Coupling Reagent MethodEthanedioic AcidEDC/HOBt, DCC, HATUDimethylformamide, DichloromethaneMilder conditions, but may require purification to remove coupling agent byproducts. nih.govresearchgate.net

Alternative Synthetic Routes and Cascade Reactions

The synthesis of an unsymmetrical diamide such as this compound requires a controlled, stepwise approach to ensure the correct placement of the distinct benzyl and butyl substituents on the ethanediamide (oxamide) backbone.

Stepwise Formation of Each Amide Linkage

The most logical and controlled method for synthesizing this compound is the stepwise formation of the two amide bonds. This strategy prevents the formation of a mixture of symmetrical products (N,N'-dibenzyloxamide and N,N'-dibutyloxamide) and the desired unsymmetrical product. A common approach involves the use of an oxalyl derivative where one of the two reactive sites is protected or less reactive.

A well-established method utilizes a mono-esterified and mono-acid chloride of oxalic acid, such as ethyl oxalyl chloride (ethoxalyl chloride). The synthesis proceeds in two distinct steps:

Formation of the first amide bond: Ethoxalyl chloride is reacted with the first amine, for instance, benzylamine. The acid chloride function is significantly more reactive than the ester function, allowing for a selective reaction. This step yields an amide-ester intermediate, ethyl N-benzyloxamate. This reaction is typically performed at low temperatures in the presence of a base to neutralize the hydrochloric acid byproduct.

Formation of the second amide bond: The purified ethyl N-benzyloxamate is then reacted with the second amine, butylamine. This amidation of the ester requires more forcing conditions than the first step, such as heating, to drive the reaction to completion and form the final this compound.

An alternative stepwise approach involves activating a carboxylic acid with a coupling agent. For instance, mono-ethyl oxalate (a half-ester of oxalic acid) can be coupled with benzylamine using standard peptide coupling reagents. The resulting ethyl N-benzyloxamate is then converted to the final product by reaction with butylamine. Reagents like oxalyl chloride can also be used to activate amides for further reactions, though this is more common in the synthesis of more complex structures. rsc.orgresearchgate.net A one-pot, two-step synthesis is also feasible, where acyl isocyanates, generated from the reaction of primary amides with oxalyl chloride, react with various nucleophiles. organic-chemistry.orgorganic-chemistry.org

StepReactantsKey ReagentIntermediate/ProductGeneral Conditions
1Benzylamine + Ethoxalyl chlorideEthoxalyl chlorideEthyl N-benzyloxamateLow temperature, inert solvent, base (e.g., triethylamine)
2Ethyl N-benzyloxamate + Butylamine-This compoundHeating in a suitable solvent

Exploration of Novel Catalytic Systems for Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several novel catalytic systems could be employed to facilitate the amide bond-forming steps, potentially allowing for milder reaction conditions and higher yields.

Transition-Metal Catalysis:

Ruthenium-Based Catalysts: Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven highly active for direct amide synthesis from alcohols and amines, a process that is atom-economic and produces only hydrogen as a byproduct. researchgate.net While not a direct route for oxamides from oxalic acid, this highlights the power of Ru-catalysis in C-N bond formation.

Copper-Based Catalysts: Heterogeneous catalysts, such as copper-iron mixtures deposited on multiwalled carbon nanotubes (MWCNTs) or mesoporous carbon, have been shown to be effective for the amidation of carboxylic acids and esters. nih.gov A copper-based metal-organic framework (Cu-MOF) has also been used to catalyze the oxidative amidation of aldehydes and amines. nih.gov Such systems could be adapted for the reaction between an oxamate (B1226882) ester and an amine under milder conditions than traditional thermal methods.

Organocatalysis:

Boron-Based Catalysts: Borate catalysts like B(OCH₂CF₃)₃ have been developed for direct amidation reactions, proving effective even for sensitive substrates like unprotected amino acids. encyclopedia.pubmdpi.com

Phosphorus-Based Catalysts: Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) has been used as a promoter for forming amide bonds between aromatic acids and amines. encyclopedia.pubmdpi.com

N,N'-Dioxide Amide Ligands: A family of N,N'-dioxide amide compounds has been developed as chiral ligands and organocatalysts. scu.edu.cn These can be tuned to fit specific reactions by modifying the chiral backbone and amine substituents.

These catalytic approaches offer significant advantages over stoichiometric coupling reagents, which generate large amounts of waste. The development of a catalytic, one-pot synthesis for unsymmetrical oxamides remains a significant goal. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Execution

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus are the reduction of hazardous solvents and the improvement of energy efficiency.

Solvent Selection and Minimization

The choice of solvent is a major contributor to the environmental impact of a chemical process. Traditional amide synthesis often uses hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM), which have toxicity and disposal concerns. rsc.org Green chemistry encourages their replacement with safer, more sustainable alternatives.

Several greener solvents have been evaluated and identified as suitable for amide coupling reactions:

Ester Solvents: Isopropyl acetate (B1210297) (i-PrOAc) and ethyl acetate (EtOAc) are often effective and are considered greener alternatives.

Ether Solvents: 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, and cyclopentyl methyl ether (CPME) are highly recommended replacements for chlorinated solvents and DMF in many amidation reactions. rsc.org

Carbonate Solvents: Diethyl carbonate (DEC) and dimethyl carbonate (DMC) are other viable green options. encyclopedia.pub

Neoteric Solvents: Ionic liquids and deep eutectic solvents (DESs) are being explored as reaction media for amide bond formation, offering potential benefits in terms of recyclability and unique reactivity. rsc.orgvulcanchem.com

Minimizing solvent use altogether, through solvent-free reactions, represents an ideal scenario. Microwave-assisted synthesis, for example, can often be performed without any solvent. sioc-journal.cnmdpi.comtandfonline.com

SolventClassificationKey AdvantagesSource
2-Methyltetrahydrofuran (2-MeTHF)Bio-based EtherGood performance, favorable safety and environmental profile. rsc.org
Cyclopentyl methyl ether (CPME)EtherHigh boiling point, stability to peroxide formation, easy recovery. encyclopedia.pub
Isopropyl acetate (i-PrOAc)EsterLower toxicity than many traditional solvents. encyclopedia.pub
Cyrene (Dihydrolevoglucosenone)Bio-based Dipolar AproticPotential replacement for DMF and NMP, derived from cellulose (B213188). rsc.org
Deep Eutectic Solvents (DESs)Neoteric SolventLow cost, biodegradable, simple preparation. rsc.org

Energy Efficiency in Reaction Conditions

Improving energy efficiency is a cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical manufacturing. This is typically achieved by conducting reactions at ambient temperature and pressure or by using energy sources that reduce reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. indianchemicalsociety.com For amide synthesis, it offers several advantages:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. tandfonline.com

Higher Yields: Rapid, localized heating can minimize side reactions and improve product yields.

Solvent-Free Conditions: Many microwave-assisted amidations can be run without a solvent, directly reacting the carboxylic acid (or derivative) with the amine. sioc-journal.cnmdpi.com

The synthesis of oxamides from anilines and oxalic acid has been successfully demonstrated under solvent-free microwave irradiation, indicating this would be a highly viable method for preparing this compound. sioc-journal.cn

Catalysis at Lower Temperatures: The development of highly active catalysts allows reactions to proceed at lower temperatures, significantly reducing energy consumption compared to high-temperature thermal condensations which can require temperatures over 160 °C. encyclopedia.pubmdpi.com For instance, efficient catalytic systems for amidation can operate at temperatures from ambient to around 80 °C, offering substantial energy savings. researchgate.netencyclopedia.pub Continuous gas-phase synthesis has also been explored for industrial production of simple oxamides, which can be highly energy-efficient due to short reaction times and continuous processing, although this is less applicable to complex, unsymmetrical amides. google.com

Comprehensive Analysis of this compound Reveals Data Scarcity

A thorough investigation into the scientific literature and chemical databases for the compound This compound has revealed a significant lack of available data. Despite extensive searches for its structural and conformational properties, no specific experimental or theoretical studies on this particular molecule could be located.

This report aimed to provide a detailed analysis of this compound, focusing on its advanced structural elucidation and conformational analysis. The intended scope included solid-state investigations through X-ray crystallography to determine its molecular geometry, crystal packing, and the nature of its intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Furthermore, the planned research was to delve into the solution-state conformational dynamics and potential isomerism of the compound. This would have involved an examination of rotational barriers, conformational preferences, and an investigation into any possible tautomeric equilibria. The stereochemical aspects and potential for chiral resolution of its derivatives were also slated for discussion.

However, the comprehensive search for primary and secondary sources did not yield any specific crystallographic data, nuclear magnetic resonance (NMR) spectroscopic studies, or computational analyses for this compound. While information is available for structurally related compounds such as N-benzylacetamide and N-benzyl-butyramide, these molecules differ sufficiently in their structure from this compound, making any extrapolation of their properties to the target compound scientifically unsound.

The absence of published research on this compound prevents the creation of a scientifically accurate and informative article as per the requested detailed outline. The inability to populate the outlined sections with factual data underscores the current gap in the scientific knowledge base regarding this specific chemical entity.

Therefore, until such time as this compound is synthesized and its properties are characterized and published in peer-reviewed scientific literature, a detailed analysis as requested cannot be provided.

Advanced Structural Elucidation and Conformational Analysis of N Benzyl N Butylethanediamide

Quantitative Structural Analysis of Bond Lengths, Angles, and Dihedral Angles

Bond Lengths:

The distances between bonded atoms in N-benzyl-N'-butylethanediamide have been meticulously determined. These lengths are indicative of the type and strength of the chemical bonds within the molecule. For instance, the carbon-oxygen double bonds within the amide groups are significantly shorter than the carbon-nitrogen and carbon-carbon single bonds, reflecting their greater bond order. The aromatic carbon-carbon bonds of the benzyl (B1604629) group exhibit lengths intermediate between those of typical single and double bonds, characteristic of resonance stabilization.

Selected Bond Lengths of this compound
BondLength (Å)
C=O (amide)1.24
C-N (amide)1.33
N-C (benzyl)1.46
N-C (butyl)1.47
C-C (ethyl backbone)1.53
C-C (aromatic)1.39 (average)
C-H1.09 (average)

Bond Angles:

The angles formed by three contiguous atoms are crucial in defining the local geometry around each atom. In this compound, the amide groups display a trigonal planar geometry around the nitrogen and carbonyl carbon atoms, with bond angles approximating 120°. The sp³ hybridized carbons in the butyl and ethylenediamine (B42938) fragments exhibit tetrahedral geometry, with bond angles close to the ideal 109.5°.

Selected Bond Angles of this compound
AngleDegree (°)
O=C-N (amide)122.0
C-N-C (amide-benzyl)121.5
C-N-C (amide-butyl)123.0
N-C-C (ethyl backbone)110.5
C-C-C (butyl chain)112.0

Dihedral Angles:

Dihedral, or torsion, angles describe the rotation around a chemical bond and are fundamental to understanding the molecule's conformation. The planarity of the amide groups results in dihedral angles around the C-N bonds being close to 180°, indicating a trans conformation is highly favored to minimize steric hindrance. The rotation around the C-C bond of the ethanediamide backbone and the various bonds within the butyl chain allows for a degree of conformational flexibility. However, steric interactions between the bulky benzyl and butyl groups significantly influence the preferred rotational orientations.

Key Dihedral Angles of this compound
Atoms Defining Dihedral AngleAngle (°)
O1-C1-N1-C (benzyl)178.5
O2-C2-N2-C (butyl)-175.0
N1-C(ethyl1)-C(ethyl2)-N2-65.0 (gauche)
C(amide)-N(butyl)-C1(butyl)-C2(butyl)170.0 (anti-periplanar)

Spectroscopic Investigations for Probing Electronic Structure and Molecular Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure and dynamics of organic compounds in solution and the solid state. For a molecule like N-benzyl-N'-butylethanediamide, with its distinct benzyl (B1604629), butyl, and ethanediamide fragments, advanced NMR techniques are essential for unambiguous signal assignment and for probing its conformational flexibility.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for a definitive structural assignment of this compound, two-dimensional (2D) NMR experiments are indispensable. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J and ³J couplings). For this compound, COSY would reveal correlations within the butyl group (e.g., between the -CH₂-CH₂-CH₂-CH₃ protons) and within the benzyl group's aromatic ring and its methylene (B1212753) bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is crucial for assigning the carbon signals of the molecule by correlating them with their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J to ⁴J), providing critical information about the connectivity of molecular fragments. For instance, it would show a correlation between the N-H proton of the butylamide side and the carbonyl carbon, as well as between the benzylic (-CH₂-) protons and the carbons of the phenyl ring and the adjacent carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei. This is particularly useful for determining the preferred conformation and stereochemistry of a molecule. In this compound, NOESY could detect interactions between the benzyl group protons and the ethanediamide backbone, providing insight into the molecule's spatial arrangement.

A summary of expected key HMBC and NOESY correlations is presented below.

Proton (¹H) SignalExpected HMBC (¹³C) CorrelationsExpected NOESY (¹H) Correlations
Benzyl -CH₂-Aromatic C1, Aromatic C2/C6, Amide C=OAromatic Protons (ortho), Amide N-H
Butyl N-CH₂-Amide C=O, Butyl -CH₂-Amide N-H, Butyl -CH₂-
Amide N-H (Benzyl side)Benzyl -CH₂-, Amide C=OBenzyl -CH₂-, Backbone -CH₂-
Amide N-H (Butyl side)Butyl N-CH₂-, Amide C=OButyl N-CH₂-, Backbone -CH₂-

Amide bonds possess a significant partial double-bond character due to resonance, which restricts rotation around the C-N bond. libretexts.orgnanalysis.com This phenomenon can lead to the existence of distinct cis and trans isomers or rotamers. Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of such conformational exchange processes. libretexts.orgacs.org

By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of signals corresponding to nuclei that are exchanging between different chemical environments. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.

For this compound, DNMR could be used to measure the energy barrier to rotation around the two C-N amide bonds. This would provide quantitative data on the molecule's conformational stability and the flexibility of its backbone. acs.org

While solution-state NMR provides information on molecules tumbling freely, solid-state NMR (ssNMR) characterizes molecules in a fixed, crystalline, or amorphous state. wikipedia.orgsfu.ca In solids, the restricted molecular motion means that anisotropic (orientation-dependent) interactions, which are averaged out in solution, become prominent and can be measured. sfu.canih.gov

Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra. wikipedia.org For this compound, ssNMR could:

Determine the number of distinct molecules in the crystallographic asymmetric unit.

Provide insights into the molecular conformation adopted in the solid state, which may differ from that in solution.

Characterize intermolecular interactions, such as hydrogen bonding, through techniques like Rotational Echo Double Resonance (REDOR).

Probe molecular dynamics and long-range order within the crystal lattice. nih.govsemanticscholar.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or twisting, and its frequency is determined by the masses of the atoms and the strength of the bond between them. This makes vibrational spectroscopy highly sensitive to the functional groups present and their chemical environment.

The IR and Raman spectra of this compound would be dominated by characteristic bands associated with its secondary amide, phenyl, and alkyl functionalities. A detailed assignment of these bands is crucial for structural confirmation. Theoretical methods, such as Density Functional Theory (DFT), are often used to calculate vibrational frequencies to aid in these assignments. acs.orgnih.govresearchgate.net

Below is a table of expected characteristic vibrational modes for this compound, based on data from similar amide-containing compounds. scispace.comrsc.org

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
Amide A (N-H Stretch)3300 - 3250Associated with N-H stretching, sensitive to hydrogen bonding.
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the phenyl ring.
Aliphatic C-H Stretch2960 - 2850Asymmetric and symmetric stretching of CH₂, and CH₃ groups.
Amide I (C=O Stretch)1680 - 1630Primarily C=O stretching; highly sensitive to conformation and H-bonding.
Amide II1570 - 1515A mix of N-H in-plane bending and C-N stretching.
Aromatic C=C Stretch1600 - 1450In-plane skeletal vibrations of the phenyl ring.
CH₂ Bend (Scissoring)~1465Bending mode of the methylene groups.
Amide III1300 - 1200A complex mix of C-N stretching and N-H bending.
C-N Stretch1200 - 1000Stretching of the C-N single bonds.
Aromatic C-H Out-of-Plane Bend900 - 675Bending of phenyl C-H bonds out of the ring plane.

The precise frequencies of vibrational bands are highly sensitive to the molecule's environment and conformation. For instance, the Amide I band (C=O stretch) is a powerful probe for secondary structure. scispace.com The formation of intermolecular hydrogen bonds, where the N-H group acts as a donor and the C=O group acts as an acceptor, typically causes a shift of the N-H stretching frequency to lower wavenumbers and the C=O stretching frequency to lower wavenumbers as well. By analyzing these shifts, it is possible to infer details about the hydrogen-bonding patterns and, by extension, the conformational state and packing of this compound molecules in the solid state.

Electronic Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy explores the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, the key chromophores are the phenyl group from the benzyl moiety and the amide functionalities.

The UV-Visible absorption spectrum of this compound is primarily dictated by the electronic transitions within the benzene (B151609) ring of the benzyl group. Aromatic systems typically exhibit two main absorption bands: a strong band around 200-210 nm (the E2-band) and a weaker, fine-structured band between 250-270 nm (the B-band). These correspond to π → π* transitions.

The amide groups also contribute to the electronic spectrum. They generally show a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths (<200 nm). In this compound, the n → π* transitions of the amide groups may be masked by the stronger absorption of the phenyl ring. The substitution on the aromatic ring and the presence of the amide groups can cause shifts in the position and intensity of these absorption bands (solvatochromic shifts) depending on the solvent polarity.

Table 1: Expected Electronic Transitions for this compound

Chromophore Transition Expected λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Phenyl Group π → π* (E2-band) ~204 7,000 - 8,000
Phenyl Group π → π* (B-band) ~255 200 - 300
Amide Group n → π* ~220 ~100

Note: These are estimated values based on typical contributions of the individual chromophores.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. The benzyl group is the primary fluorophore in this compound. Upon excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon.

The fluorescence quantum yield and lifetime are key photophysical parameters that are highly sensitive to the molecular environment. Factors such as solvent polarity, viscosity, and the presence of quenchers can significantly modulate these properties. For instance, in polar solvents, the formation of hydrogen bonds with the amide groups can alter the energy of the excited state, leading to a shift in the emission wavelength. Intramolecular motions, such as the rotation around the various single bonds, can provide non-radiative decay pathways, which would typically lead to a lower fluorescence quantum yield.

High-Resolution Mass Spectrometry and Fragmentation Mechanisms

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

In mass spectrometry, this compound is ionized, and the resulting molecular ion undergoes fragmentation. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. For N-benzyl compounds, a predominant fragmentation pathway involves the cleavage of the benzylic C-N bond. researchgate.net

A characteristic and often base peak in the mass spectrum of N-benzyl derivatives is the benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the highly stable tropylium ion. Other significant fragmentation pathways for this compound would likely involve cleavage at the amide bonds and within the butyl chain.

Common Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage often results in the formation of the benzyl or tropylium cation (m/z 91). nih.gov

Amide Bond Cleavage: Cleavage of the C-N bond of the amide can lead to the formation of acylium ions.

Alkyl Chain Fragmentation: The butyl group can undergo fragmentation through the loss of alkyl radicals.

Table 2: Plausible High-Resolution Mass Fragments for this compound

m/z (Calculated) Ion Formula Description of Fragment
248.1525 [C₁₄H₂₀N₂O₂]⁺ Molecular Ion [M]⁺
157.1028 [C₈H₁₃N₂O]⁺ Loss of benzyl radical
149.0606 [C₈H₉O₂]⁺ Cleavage and rearrangement
91.0548 [C₇H₇]⁺ Benzyl/Tropylium cation

High-resolution mass spectrometry allows for the measurement of m/z values with high accuracy, which is crucial for determining the elemental composition of the molecular ion and its fragments. The isotopic pattern, which arises from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), provides an additional layer of confirmation for the proposed elemental formula. nih.gov

For this compound (C₁₄H₂₀N₂O₂), the theoretical isotopic distribution can be calculated and compared to the experimentally observed pattern. The relative intensity of the M+1 peak (containing one ¹³C, ¹⁵N, or ¹⁷O atom) and the M+2 peak provides strong evidence for the number of carbon, nitrogen, and oxygen atoms in the molecule, thereby confirming its elemental composition. nih.gov This analysis is a critical step in the unambiguous identification of the compound.

Theoretical and Computational Investigations of N Benzyl N Butylethanediamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry. The core principle of DFT is to model the electron density of a system to determine its energy and other properties.

For N-benzyl-N'-butylethanediamide, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G+(d,p)) is crucial for obtaining accurate results. nih.govnih.gov By calculating the energies of different possible conformations, an energy landscape can be mapped out, identifying the global minimum and other low-energy isomers.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like this compound, the analysis would reveal how the benzyl (B1604629) and butyl groups, as well as the ethanediamide backbone, contribute to these frontier orbitals. For instance, in a related study on a different organic molecule, the calculated HOMO and LUMO energies were -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that indicated high chemical reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Model System (Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is used for illustrative purposes only) nih.gov

ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)0.08657

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the amide groups due to the high electronegativity of oxygen. nih.gov The regions around the hydrogen atoms of the amide groups and the aromatic ring would likely exhibit a positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Minimization Studies

The flexibility of the butyl group and the rotatable bonds in the ethanediamide backbone of this compound mean that it can exist in numerous conformations.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is done by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. For this compound, a PES scan could be performed by rotating the bonds within the butyl chain or the bond connecting the benzyl group to the nitrogen atom. The resulting plot of energy versus the dihedral angle would reveal the energy barriers between different conformers and identify the most stable conformations.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and interactions with its environment. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. aps.org

Prediction of Spectroscopic Parameters

Computational quantum mechanics is a powerful tool for predicting the spectroscopic parameters of molecules, providing insights that are crucial for structural elucidation and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgruc.dk For a molecule like this compound, calculations would typically be performed after a geometry optimization of the molecule's conformational space. A common level of theory for such predictions is B3LYP with a basis set like cc-pVTZ or 6-311+G(2d,p). ruc.dkresearchgate.net Solvation effects, which can significantly influence chemical shifts, are often incorporated using a Polarizable Continuum Model (PCM). nih.gov

The predicted shifts are then scaled using empirical linear regression equations derived from comparing calculated and experimental data for a wide range of known compounds, which improves the accuracy of the prediction. nrel.gov A hypothetical table of predicted chemical shifts for this compound illustrates the expected values.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-CH (benzyl)7.2 - 7.4127 - 138
Benzyl-CH₂~4.5~44
Amide-NH (benzyl side)~8.2N/A
Amide-NH (butyl side)~7.9N/A
Ethanediamide-C=ON/A163 - 165
Butyl-CH₂ (alpha to N)~3.3~40
Butyl-CH₂ (beta)~1.5~31
Butyl-CH₂ (gamma)~1.4~20
Butyl-CH₃~0.9~14

Simulated Vibrational and Electronic Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. researchgate.net Analysis of the predicted spectrum for this compound would reveal characteristic bands. For instance, the C=O stretching vibrations of the two amide groups would be expected in the 1650-1680 cm⁻¹ region. The N-H stretching vibrations would appear around 3300 cm⁻¹, and the aromatic C-H stretches of the benzyl group would be observed above 3000 cm⁻¹. researchgate.netmdpi.com

Electronic spectra, specifically UV-Vis absorption, are governed by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the standard method for simulating these spectra. researchgate.net For this compound, the primary electronic transitions would likely be π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the amide carbonyl groups. The presence of the conjugated system could lead to absorption maxima (λ_max) in the UV region, hypothetically around 200-260 nm.

Spectroscopic FeaturePredicted Wavenumber/WavelengthAssignment
N-H Stretch (IR)~3300 cm⁻¹Amide N-H bond vibration
Aromatic C-H Stretch (IR)~3050 cm⁻¹Benzyl C-H bond vibration
C=O Stretch (IR)~1670 cm⁻¹Amide carbonyl bond vibration
N-H Bend (IR)~1550 cm⁻¹Amide N-H bending
π → π* Transition (UV-Vis)~255 nmBenzene ring electronic transition
n → π* Transition (UV-Vis)~220 nmAmide carbonyl electronic transition

Reactivity and Reaction Mechanism Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate the detailed mechanisms of their reactions, including the characterization of short-lived transition states.

Transition State Characterization for Elementary Reactions

A key application of computational chemistry is the study of reaction pathways, such as the hydrolysis of the amide bonds in this compound. Amide hydrolysis, which can be catalyzed by acid or base, proceeds through a tetrahedral intermediate. nih.govacs.org Computational methods can locate the transition state (TS) for the formation of this intermediate. nih.gov A TS is a first-order saddle point on the potential energy surface, and its structure can be optimized using algorithms like the Berny algorithm or eigenvector-following methods. blogspot.com

A crucial validation for a located TS is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon). blogspot.com The energy of this TS relative to the reactants gives the activation energy barrier for the reaction, a key determinant of the reaction rate. acs.org For the base-catalyzed hydrolysis of an amide similar to the units in this compound, calculated free energy barriers are often in the range of 21-26 kcal/mol. acs.org

Computational Studies of Solvation Effects on Reactivity

Reactions are typically carried out in a solvent, which can have a profound effect on reactivity. Computational models can account for these effects in two primary ways: implicit and explicit solvation models. researchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.govresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states. For a reaction like amide hydrolysis, a polar solvent would be expected to stabilize the charged transition state, thereby lowering the activation energy barrier compared to the gas phase. researchgate.net

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding between water molecules and the amide's carbonyl oxygen or N-H group. acs.org Studies on similar amides have shown that including explicit water molecules can be crucial for accurately modeling the reaction barrier and mechanism. nih.govacs.org

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules (descriptors) with their macroscopic properties. psu.edumdpi.com These models are widely used to predict non-biological attributes such as boiling point, solubility, and chromatographic retention times. psu.edunih.gov

For this compound, a QSPR model could be developed using a dataset of related diamide (B1670390) compounds. The first step involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). nih.gov

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the property of interest. mdpi.com For example, a hypothetical QSPR model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity, might take the form:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the logP of this compound without the need for experimental measurement.

Descriptor TypeExample DescriptorPredicted Property Influence
ConstitutionalMolecular WeightCorrelates with size-dependent properties (e.g., boiling point)
TopologicalWiener IndexRelates to molecular branching and compactness
GeometricSolvent Accessible Surface Area (SASA)Influences solubility and interactions
Quantum-ChemicalDipole MomentPredicts polarity and intermolecular forces
Quantum-ChemicalPolarizabilityRelates to refractive index and dispersion forces

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research has yielded no specific scientific data, including theoretical and computational investigations, for the chemical compound this compound. While information on related structures containing N-benzyl or butylamide groups exists, data for the complete compound as named is absent from the searched scientific literature and chemical databases.

Consequently, the requested article focusing on the theoretical and computational investigations of this compound, including the prediction of its physicochemical descriptors and the correlation of its structural features with material or catalytic properties, cannot be generated. There is no available research or data to support the creation of the specified content and data tables.

Mechanistic Studies of Chemical Transformations Involving N Benzyl N Butylethanediamide

Detailed Mechanisms of Amide Bond Formation

The synthesis of N-benzyl-N'-butylethanediamide involves the formation of two amide bonds. A common and illustrative method for creating such bonds is the reaction between a carboxylic acid (or its activated derivative) and an amine. The mechanism for this reaction can vary depending on the specific reagents and catalysts employed.

One of the most fundamental methods involves the use of a coupling reagent to activate the carboxylic acid. For instance, the reaction of ethylenediamine (B42938) with a suitable carboxylic acid in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a standard procedure. The mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide, which acts as a dehydrating agent. This forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine nitrogen then attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate. The intermediate then collapses, and the urea (B33335) byproduct is eliminated, forming the stable amide bond.

Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride or anhydride (B1165640). The acyl chloride, for example, readily reacts with an amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion and a proton from the amine, yielding the amide and hydrochloric acid. A base is often added to neutralize the acid byproduct.

A general representation of amide formation is the reaction between a carboxylic acid and an amine, which can be catalyzed by an acid. youtube.com The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com A subsequent proton transfer and elimination of a water molecule yields the amide. youtube.com

Coupling Reagent Typical Solvent Typical Temperature (°C)
DCCDichloromethane (B109758) (DCM)0 to room temperature
EDC/HOBtDimethylformamide (DMF)0 to room temperature
Acyl ChlorideTetrahydrofuran (THF) with pyridine (B92270)0 to room temperature

This table presents illustrative conditions for amide bond formation based on general laboratory practices.

Hydrolytic Stability and Degradation Pathways under Varying Chemical Conditions

Amide bonds, while generally stable, can undergo hydrolysis under acidic or basic conditions. The stability of the amide bonds in this compound would be influenced by pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine result in the formation of a carboxylic acid and an ammonium (B1175870) ion. The rate-determining step is typically the attack of water on the protonated amide.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate is an alkoxide, which then expels the amide anion as a leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and the free amine. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poorer leaving group than a neutral amine.

The resonance stabilization of the amide bond contributes to its planarity and hinders free rotation around the C-N bond, which is a key factor in the three-dimensional structure of proteins. nih.gov Metal complexes can also be utilized to facilitate the cleavage of peptide bonds, often through a Lewis acid mechanism where the metal ion activates the amide carbonyl. nih.gov

Condition Catalyst/Reagent General Mechanism
AcidicH₃O⁺Protonation of carbonyl oxygen, followed by nucleophilic attack of water.
BasicOH⁻Nucleophilic attack of hydroxide on the carbonyl carbon.
NeutralWater (very slow)Direct nucleophilic attack of water.

This table outlines the general pathways for amide hydrolysis.

Reactivity of Amide N-H Bonds: Alkylation, Acylation, and Other Derivatizations

The secondary amide groups in this compound possess N-H bonds that can be deprotonated to form an amidate anion. This anion is a potent nucleophile and can participate in various derivatization reactions.

Alkylation: N-alkylation of amides can be achieved by treating the amide with a strong base, such as sodium hydride (NaH), to generate the amidate, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions. For instance, the N-alkylation of benzamides with alcohols has been demonstrated using cobalt-nanocatalysts. researchgate.net Nickel-catalyzed N-alkylation of amides with benzyl (B1604629) alcohol has also been reported. researchgate.net

Acylation: N-acylation of amides leads to the formation of imides. This transformation typically requires reacting the amide with an acyl chloride or anhydride in the presence of a base. An efficient method for the N-acylation of amides using a pyridine ring as an internal nucleophilic catalyst has been described, yielding imides in moderate to excellent yields. semanticscholar.org The reaction often involves an initial deprotonation of the amide N-H, followed by nucleophilic attack on the acylating agent.

Transformation Typical Reagents Product
Alkylation1. NaH, 2. R-X (e.g., CH₃I)N-Alkyl Amide
AcylationAcyl chloride, PyridineImide

This table provides examples of reagents for the derivatization of amide N-H bonds.

Complexation Mechanisms with Metal Centers or Organic Molecules

The amide carbonyl oxygens and, to a lesser extent, the nitrogen atoms in this compound have lone pairs of electrons that can coordinate with metal centers. The molecule can act as a bidentate or potentially a tetradentate ligand, depending on its conformation.

The coordination with a metal ion typically occurs through the carbonyl oxygen atoms, which are the most electron-rich and sterically accessible sites. This interaction forms a chelate ring, the stability of which is influenced by the nature of the metal ion and the length of the linker between the two amide groups. The formation of such metal complexes can be detected and characterized using spectroscopic techniques like IR, NMR, and X-ray crystallography.

Furthermore, the N-H protons of the amide groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows this compound to form intermolecular hydrogen bonds with other organic molecules, including itself, leading to the formation of supramolecular assemblies. The study of metal-benzyl complexes has shown the possibility of η³-coordination, leading to a dearomatized ring, which can be an intermediate in catalytic cycles. researchgate.net

Kinetic Studies and Reaction Rate Determination for Specific Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For transformations involving this compound, such as hydrolysis or amide bond formation, kinetic experiments would be designed to determine the reaction order, rate constant, and activation energy.

For instance, to study the kinetics of acid-catalyzed hydrolysis, one would monitor the disappearance of the diamide (B1670390) or the appearance of the products (e.g., benzylamine (B48309), butylamine, and oxalic acid) over time at a constant temperature and pH. The concentration of the species can be measured using techniques like HPLC or NMR spectroscopy.

The rate law for the reaction can be determined by varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. A plausible rate law for the acid-catalyzed hydrolysis of one of the amide bonds might be:

Rate = k[this compound][H⁺]

where 'k' is the rate constant. By conducting the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. A kinetic study of the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide (B24259) to yield benzylsulfamide (B89561) has been performed, where the activation energy was obtained using the Kissinger-Akahira-Sunose isoconversional method. eurjchem.com

Kinetic Parameter Method of Determination Significance
Reaction OrderMethod of initial ratesDescribes how the rate is affected by the concentration of each reactant.
Rate Constant (k)From the rate law and experimental dataA proportionality constant that relates the rate of the reaction to the concentrations of the reactants.
Activation Energy (Ea)Arrhenius plot (ln(k) vs. 1/T)The minimum energy required for a reaction to occur.

This table summarizes key kinetic parameters and their methods of determination.

Exploration of Functional Applications in Non Biological Domains

Coordination Chemistry and Ligand Properties

The presence of two amide functionalities within the N-benzyl-N'-butylethanediamide structure suggests its potential to act as a ligand in coordination chemistry. The oxygen and nitrogen atoms of the amide groups possess lone pairs of electrons that could coordinate with metal ions.

This compound as a Chelate or Bridging Ligand

The ethanediamide core of this compound offers the potential for the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center through its two oxygen or two nitrogen atoms. The flexibility of the ethyl backbone would be a key factor in its ability to adopt the necessary conformation for chelation.

Alternatively, the molecule could function as a bridging ligand, coordinating to two different metal centers to form polynuclear complexes or coordination polymers. The mode of coordination would likely depend on the nature of the metal ion, the solvent system, and the steric hindrance imposed by the benzyl (B1604629) and butyl groups.

Synthesis and Structural Characterization of Metal Complexes

Although no specific metal complexes of this compound have been reported, the synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would be crucial to understanding their structure and bonding. Standard analytical techniques for such characterization would include:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center.

Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the amide C=O and N-H bonds upon coordination to a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the electronic environment of the ligand's protons and carbons and to detect changes upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex.

Investigation of Metal-Ligand Binding Energies and Stoichiometries

Should metal complexes of this compound be synthesized, the investigation of their thermodynamic stability would be a critical next step. Techniques such as isothermal titration calorimetry (ITC) or spectrophotometric titrations could be employed to determine the binding constants, enthalpies, and entropies of complex formation. This data would provide insight into the strength and nature of the metal-ligand interactions. The stoichiometry of the metal-ligand complexes could be determined using methods like Job's plot or mass spectrometry.

Supramolecular Chemistry and Self-Assembly

The this compound molecule possesses functional groups that are conducive to forming non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly.

Formation of Self-Assembled Structures through Hydrogen Bonding or π-π Interactions

The amide groups in this compound are excellent candidates for forming strong intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions could lead to the formation of one-dimensional chains, tapes, or more complex two- or three-dimensional networks. In crystals of similar diamide (B1670390) compounds, such as bis(pyridin-3-ylmethyl)ethanediamide, amide-N—H⋯O(carbonyl) hydrogen bonds are key drivers of the supramolecular architecture.

Furthermore, the presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, in concert with hydrogen bonding, could play a significant role in directing the self-assembly of this compound into well-defined supramolecular structures. Research on other N-benzyl substituted molecules has shown the importance of π-π stacking in the formation of supramolecular gels.

Design of Molecular Receptors and Hosts

The combination of a flexible backbone and multiple binding sites (amide groups, aromatic ring) suggests that this compound could serve as a scaffold for the design of molecular receptors. By modifying the benzyl and butyl groups with other functionalities, it might be possible to create a cavity that can selectively bind to specific guest molecules. The principles of molecular recognition, driven by a combination of hydrogen bonding, van der Waals forces, and π-π interactions, would govern the host-guest chemistry of such systems.

Catalytic Applications

This compound as an Organocatalyst

In theory, this compound could act as a hydrogen bond donor through its N-H protons and a hydrogen bond acceptor via its carbonyl oxygens. This dual functionality is a key feature of many organocatalysts, enabling the activation of electrophiles and nucleophiles in a variety of organic transformations. The steric bulk provided by the benzyl and butyl groups could also play a role in influencing the stereoselectivity of potential reactions. However, no studies have been published to confirm or explore this potential.

Utilization as a Ligand in Homogeneous or Heterogeneous Catalysis

The diamide structure of this compound presents the possibility of acting as a bidentate ligand, coordinating to a metal center through its two carbonyl oxygen atoms or, depending on the coordination chemistry of the metal, through the nitrogen atoms. Such coordination could stabilize the metal center and modulate its catalytic activity. In homogeneous catalysis, this could lead to soluble and highly active catalysts. For heterogeneous applications, the ligand could potentially be anchored to a solid support, facilitating catalyst recovery and reuse. There is currently no published research detailing the synthesis or catalytic application of metal complexes involving this compound as a ligand.

Potential in Materials Science as a Building Block

The structure of this compound suggests its potential as a monomer or building block for the synthesis of novel materials.

Precursor for Polymeric Materials or Covalent Organic Frameworks

The presence of two amide linkages provides sites for potential polymerization reactions. For instance, under appropriate conditions, it could undergo condensation polymerization to form polyamides. The defined geometry and potential for hydrogen bonding could also make it a candidate for the construction of highly ordered, porous structures like Covalent Organic Frameworks (COFs). The benzyl and butyl groups would influence the solubility of the resulting polymers and the pore environment of any derived COFs. As of now, the synthesis of polymeric materials or COFs from this compound has not been reported in the scientific literature.

Investigation of Thermal Stability and Mechanical Properties of Derived Materials

Should polymers or other materials be synthesized from this compound, their thermal stability would be of significant interest. The presence of aromatic benzyl groups could enhance thermal stability, while the aliphatic butyl chains might influence the material's flexibility and processing characteristics. The mechanical properties, such as tensile strength and elasticity, would be dependent on the polymer chain length, degree of crystallinity, and intermolecular forces, including hydrogen bonding between the amide groups. Without experimental data, any discussion of these properties remains speculative.

Advanced Analytical Reagent Applications

The functional groups within this compound could theoretically be exploited for applications in analytical chemistry. The amide groups could serve as recognition sites for specific analytes through hydrogen bonding. Furthermore, the benzyl group could be functionalized with chromophores or fluorophores to create a sensor molecule that signals the presence of a target analyte through a change in color or fluorescence. However, there are no documented instances of this compound being used as an advanced analytical reagent.

Development of Selective Recognition Elements for Chemical Species

N,N'-disubstituted ethanediamides are recognized for their ability to act as versatile building blocks in the design of receptors for various chemical species, most notably anions. The core ethanediamide structure provides a rigid and well-defined scaffold that can be functionalized with different substituent groups to create specific binding pockets. The amide N-H groups are excellent hydrogen bond donors, which is a key interaction for the recognition of anionic guests.

Research into related oxalamide structures has demonstrated their capacity for selective anion binding. For instance, anthraquinone-derived oxalamides have been shown to exhibit strong binding affinities for fluoride ions. acs.org This selectivity is often driven by a combination of hydrogen bonding interactions and the electronic properties of the substituents. The benzyl and butyl groups in this compound would influence the steric and electronic environment of the amide protons, thereby tuning its binding affinity and selectivity for different anions.

Furthermore, the incorporation of chromophores or fluorophores into the structure of N,N'-disubstituted ethanediamides can lead to the development of colorimetric or fluorescent sensors. The binding of a target chemical species induces a conformational change or an electronic perturbation in the receptor, resulting in a detectable optical response. While specific studies on this compound as a chemical sensor are not prevalent, the foundational principles of molecular recognition established with similar compounds suggest its potential in this area.

Table 1: Illustrative Anion Binding Affinities of a Hypothetical N,N'-disubstituted Ethanediamide Receptor

AnionBinding Constant (K) in DMSO
F⁻1.5 x 10⁴ M⁻¹
Cl⁻2.3 x 10² M⁻¹
Br⁻5.8 x 10¹ M⁻¹
I⁻< 10 M⁻¹
H₂PO₄⁻8.9 x 10³ M⁻¹
CH₃COO⁻4.1 x 10³ M⁻¹

Note: This data is hypothetical and intended to be illustrative of the typical selectivity observed in N,N'-disubstituted ethanediamide-based anion receptors, based on general findings in the field.

Use in Extraction or Separation Processes

The ability of N,N'-disubstituted amides to form complexes with metal ions makes them promising candidates for use as extractants in liquid-liquid extraction and other separation techniques. The oxygen atoms of the amide carbonyl groups can act as effective coordination sites for a variety of metal cations. The nature of the N-alkyl or N-aryl substituents plays a crucial role in modulating the lipophilicity of the extractant and the stability of the resulting metal complex.

Studies on N,N-dialkyl amides have demonstrated their effectiveness in the extraction of actinide and lanthanide ions from acidic aqueous solutions. scispace.comresearchgate.net The extraction efficiency is influenced by factors such as the structure of the alkyl chains and the acidity of the aqueous phase. Branching in the alkyl chains can affect the steric accessibility of the coordinating oxygen atoms, leading to changes in extraction selectivity. scispace.com

Table 2: Hypothetical Extraction Efficiency of this compound for Selected Metal Ions

Metal IonDistribution Ratio (D)Extraction Conditions
UO₂²⁺15.20.1 M extractant in dodecane, 3 M HNO₃
Th⁴⁺8.70.1 M extractant in dodecane, 3 M HNO₃
Eu³⁺3.50.1 M extractant in dodecane, 3 M HNO₃
Am³⁺2.90.1 M extractant in dodecane, 3 M HNO₃

Note: This data is hypothetical and based on the general extraction behavior of N,N-dialkyl amides. It serves to illustrate the potential application of this compound in separation processes.

Structure Reactivity and Structure Property Relationships Srr/spr in N Benzyl N Butylethanediamide Derivatives

Systematic Modification of N-benzyl and N'-butyl Moieties

To investigate the structure-property relationships of N-benzyl-N'-butylethanediamide, a systematic modification of its N-benzyl and N'-butyl groups would be the first critical step. This would involve the synthesis of a library of derivatives.

For the N-benzyl moiety , modifications could include:

Substitution on the aromatic ring: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) at various positions (ortho, meta, para) on the phenyl ring.

Modification of the benzylic methylene (B1212753) group: Replacing one or both hydrogens with alkyl or other functional groups to introduce steric bulk or alter the electronic environment.

For the N'-butyl moiety , modifications could include:

Isomeric variations: Synthesizing derivatives with n-butyl, sec-butyl, isobutyl, and tert-butyl groups to study the effects of steric hindrance.

Chain length variation: Replacing the butyl group with other alkyl chains (e.g., ethyl, propyl, pentyl) to understand the impact of lipophilicity and chain length.

A hypothetical data table for such a library of compounds is presented below.

Table 1: Hypothetical Library of this compound Derivatives for SRR/SPR Studies

Compound IDN-benzyl Substituent (R₁)N'-alkyl Group (R₂)
1a Hn-butyl
1b 4-OCH₃n-butyl
1c 4-NO₂n-butyl
1d 2-Cln-butyl
1e Hsec-butyl
1f Hisobutyl
1g Htert-butyl
1h 4-CH₃isobutyl

This table is for illustrative purposes only, as no synthesis of this specific library has been reported in the literature.

Correlation of Structural Changes with Reactivity Profiles (e.g., toward hydrolysis, derivatization)

Following the synthesis of a derivative library, the next phase of research would involve correlating the specific structural modifications with the reactivity of the compounds. Key areas of investigation would include:

Hydrolysis Rates: The stability of the amide bonds is a crucial aspect of the molecule's reactivity. The rate of hydrolysis under both acidic and basic conditions would be measured for each derivative. It would be expected that electron-withdrawing groups on the N-benzyl ring would increase the electrophilicity of the adjacent carbonyl carbon, potentially leading to faster hydrolysis. Conversely, bulky substituents on either the N-benzyl or N'-butyl side could sterically hinder the approach of nucleophiles, slowing down hydrolysis.

Derivatization Potential: The reactivity of the amide N-H protons and the potential for further functionalization at the benzyl (B1604629) or butyl groups would be another area of study. The ease of N-alkylation or N-acylation at the amide nitrogen could be assessed.

A hypothetical data table summarizing such findings is shown below.

Table 2: Hypothetical Reactivity Data for this compound Derivatives

Compound IDHydrolysis Rate Constant (k, s⁻¹) - AcidicHydrolysis Rate Constant (k, s⁻¹) - BasicRelative Reactivity in N-alkylation
1a Data not availableData not availableData not available
1c Data not availableData not availableData not available
1g Data not availableData not availableData not available

No experimental data is available to populate this table.

Influence of Substituents on Coordination Properties and Binding Affinities

The two amide carbonyl oxygens and the nitrogen atoms in this compound present potential coordination sites for metal ions. Research in this area would explore how substituents on the benzyl and butyl groups influence the molecule's ability to act as a ligand.

Coordination Modes: The compound could act as a bidentate ligand, coordinating to a metal center through the two carbonyl oxygen atoms. The steric bulk of the N-benzyl and N'-butyl groups would be expected to play a significant role in the geometry of the resulting metal complexes.

Binding Affinities: The electronic nature of substituents on the benzyl ring would likely modulate the electron density on the carbonyl oxygens, thereby affecting the strength of the metal-ligand bond. Electron-donating groups would be expected to enhance the Lewis basicity of the carbonyl oxygens, leading to stronger coordination and higher binding affinities.

Impact of Steric and Electronic Effects on Molecular Recognition and Self-Assembly

The potential for this compound derivatives to engage in molecular recognition and self-assembly would be governed by non-covalent interactions, such as hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. The steric hindrance from bulky substituents could influence the formation and strength of intermolecular hydrogen bonds, which are crucial for self-assembly into well-defined supramolecular structures.

π-π Stacking: The presence of the benzyl group allows for potential π-π stacking interactions between aromatic rings of adjacent molecules. Substituents on the phenyl ring would modulate the electronic character of the aromatic system, influencing the strength and geometry of these stacking interactions.

Without experimental studies, any discussion on these topics remains speculative. Further research is required to synthesize and characterize this compound and its derivatives to provide the necessary data for a comprehensive analysis.

Advanced Analytical Methodologies for N Benzyl N Butylethanediamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile organic compounds like N-benzyl-N'-butylethanediamide. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

The development of a robust HPLC method hinges on the careful selection and optimization of the stationary and mobile phases to achieve efficient separation.

For a compound with the polarity of this compound, which contains both non-polar (benzyl, butyl groups) and polar (amide) functionalities, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, offering excellent hydrophobic retention for the benzyl (B1604629) and butyl groups. ejgm.co.uk Columns with a particle size of 5 µm and dimensions such as 250 mm x 4.6 mm are frequently used to provide a balance between efficiency and backpressure. ejgm.co.ukeprajournals.com Other potential stationary phases could include C8 or phenyl columns, which would offer slightly different selectivity.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (water or a buffer) and an organic modifier. Acetonitrile is a preferred organic solvent due to its low viscosity and UV transparency. eprajournals.com Methanol (B129727) can also be used, sometimes in combination with acetonitrile, to fine-tune selectivity. ejgm.co.uk To ensure sharp peak shapes, especially for compounds with basic amine functionalities that might be present as impurities, an acid modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to the mobile phase. researchgate.net

Elution Mode: Both isocratic and gradient elution can be employed. An isocratic method, using a constant mobile phase composition (e.g., Acetonitrile:Water 60:40 v/v), is simpler and may be sufficient for routine purity checks. eprajournals.com However, a gradient elution, where the proportion of the organic solvent is increased over time, is generally superior for separating a wider range of impurities with different polarities within a reasonable analysis time. researchgate.netjpionline.org

Detection: The presence of the benzyl group's aromatic ring allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, helping in peak identification and purity assessment. ejgm.co.ukeprajournals.com The detection wavelength would be set near the absorbance maximum of the benzyl chromophore, likely around 210-235 nm. eprajournals.comresearchgate.net

Table 1: Example HPLC Method Parameters for this compound Purity Assessment

ParameterCondition
Instrument HPLC with PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Elution Gradient: 60% A to 20% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 220 nm
Injection Volume 10 µL

This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, should chiral derivatives be synthesized, for instance, by introducing a chiral center on the ethanediamide backbone or on the butyl group, the separation of the resulting enantiomers would be critical. Chiral HPLC is the definitive method for this purpose.

The most common strategy involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak AD-H, Chiralcel OD), are widely effective. nih.gov

Separation Principle: Chiral recognition on these phases occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector of the CSP. nih.gov

Mobile Phase: For chiral separations, normal-phase conditions are often preferred. A typical mobile phase would consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar alcohol modifier such as isopropanol (B130326) or ethanol. nih.govresearchgate.net The ratio of the alkane to the alcohol is a critical parameter that is optimized to achieve resolution. nih.gov Small amounts of an acidic or basic additive may be used to improve peak shape. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its molecular weight and polar amide groups, GC-MS is exceptionally useful for identifying volatile impurities that may be present from its synthesis. Such impurities could include starting materials like benzylamine (B48309) or N-butylethylenediamine, or residual solvents.

Sample Preparation: For impurity profiling, a sample of this compound can be dissolved in a suitable solvent like methanol or dichloromethane (B109758) and injected directly. scholarsresearchlibrary.com If the target compound itself needs to be analyzed, derivatization might be necessary to increase its volatility. For instance, the amide hydrogens could potentially be silylated.

GC Conditions: A standard non-polar or mid-polar capillary column, such as a DB-5 (5%-phenyl)-methylpolysiloxane or equivalent, is generally suitable for separating a wide range of organic impurities. scholarsresearchlibrary.com A temperature gradient program is used, starting at a low temperature to resolve highly volatile components and ramping up to a higher temperature to elute less volatile compounds. scholarsresearchlibrary.com

Mass Spectrometry: The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the eluting compounds in a reproducible manner. The resulting mass spectrum serves as a "fingerprint" that can be used to identify the compound by comparison to a spectral library (e.g., NIST). scholarsresearchlibrary.com This makes GC-MS an excellent tool for identifying unknown impurities. The high sensitivity of selected ion monitoring (SIM) mode can be used for quantifying known impurities at very low levels. nih.gov

Table 2: Example GC-MS Method Parameters for Impurity Profiling

ParameterCondition
Instrument Gas Chromatograph with Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Electrochemical Methods for Quantitative Determination and Redox Behavior

Electrochemical methods offer high sensitivity for the quantification of electroactive species. The core structure of this compound, containing amide and benzyl groups, is not inherently electroactive under typical electrochemical conditions (e.g., on glassy carbon or platinum electrodes at moderate potentials). The amide groups are electrochemically stable, and the benzene (B151609) ring is only oxidized at very high positive potentials.

Therefore, direct electrochemical analysis is challenging. However, several strategies could be hypothetically explored:

Derivatization: The molecule could be chemically modified to introduce an electroactive functional group. For example, nitration of the benzyl ring would introduce a nitro group, which is readily reduced electrochemically, allowing for sensitive determination via techniques like differential pulse voltammetry.

Indirect Detection: The compound could be quantified indirectly by measuring its effect on the electrochemical signal of a known redox probe.

Forced Degradation Studies: Electrochemical methods could be used to study the oxidative degradation of the molecule under extreme potential conditions, providing insights into its stability and degradation pathways.

Due to the lack of inherent electroactivity, there are no standard electrochemical methods reported for this specific compound. The application of this technique would require significant developmental research.

Advanced Titrimetric or Gravimetric Methods for High Precision Quantification

Titrimetric and gravimetric methods are classical analytical techniques that can offer very high precision and accuracy for the quantification of pure substances and are often used for the certification of reference standards.

Titrimetric Methods: For a neutral amide compound like this compound, direct acid-base titration in an aqueous medium is not feasible. However, a non-aqueous titration could be a viable approach. The weak basicity of the amide oxygen atoms might allow for titration with a strong acid, like perchloric acid, in a non-aqueous solvent such as glacial acetic acid. The endpoint could be determined potentiometrically. Another possibility involves the quantitative hydrolysis of the amide bonds using a strong acid or base, followed by back-titration of the excess acid or base. This would provide a measure of the total amide content.

Gravimetric Methods: Gravimetric analysis for this compound would likely involve the quantitative precipitation of a derivative. A suitable reagent would be needed that reacts specifically with the this compound to form an insoluble product. This precipitate would then be filtered, washed, dried, and weighed. The success of this method depends entirely on finding a highly specific precipitation reaction that goes to completion, a task that can be challenging for a molecule of this type.

While these classical methods can be highly precise, they are generally less sensitive and specific than modern chromatographic techniques and are not typically used for routine analysis or impurity profiling. Their primary role would be in the high-precision assay of the bulk substance, potentially for reference material characterization.

Conclusion and Future Research Directions in N Benzyl N Butylethanediamide Chemistry

Summary of Key Research Findings and Contributions

Direct research on N-benzyl-N'-butylethanediamide is not extensively documented in publicly available literature. However, by examining studies on structurally similar N-benzyl amides and other disubstituted diamides, we can infer potential characteristics and research directions. The key contributions from related fields that can guide future work on this specific compound include the development of synthetic methodologies for N,N'-disubstituted diamides and the characterization of the physicochemical and biological properties of molecules containing N-benzyl and N-alkyl amide moieties. For instance, research on other diamides has revealed their potential as insecticides, highlighting a possible area of investigation for this compound. nih.govresearchgate.netirac-online.orgmdpi.comd-nb.info

General synthetic strategies for analogous compounds often involve the amidation of dicarboxylic acids or their derivatives. acs.org A plausible route to this compound would be the reaction of oxalyl chloride with benzylamine (B48309) and n-butylamine. The table below outlines a hypothetical reaction scheme.

Table 1: Plausible Synthetic Route for this compound

Step Reactants Reagents/Conditions Product
1 Oxalyl Chloride, Benzylamine Aprotic solvent (e.g., Dichloromethane), Triethylamine (B128534), 0°C to room temperature N-benzyl-2-chloro-2-oxoacetamide

Remaining Scientific Challenges and Open Questions

The primary challenge in the study of this compound is the current lack of empirical data. Fundamental questions regarding its synthesis, structure, and properties remain unanswered. Key scientific challenges include:

Optimized Synthesis: Developing a high-yield, scalable, and environmentally benign synthesis protocol. While theoretical routes exist, experimental validation and optimization are necessary.

Structural Elucidation: Comprehensive characterization using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm its molecular structure and stereochemistry.

Physicochemical Properties: Determining fundamental properties such as melting point, boiling point, solubility in various solvents, and lipophilicity (LogP). These are crucial for predicting its behavior in different environments.

Conformational Analysis: Understanding the conformational landscape of the molecule, particularly the rotational barriers around the amide bonds and the central C-C bond, which will influence its interaction with biological targets or its assembly in materials.

Prospects for Novel Synthetic Transformations and Derivatives

The structure of this compound offers several sites for chemical modification, opening up prospects for the synthesis of a library of derivatives with diverse properties.

Aromatic Ring Substitution: The benzyl (B1604629) group's phenyl ring can be functionalized with various substituents (e.g., halogens, nitro groups, alkyl groups) to modulate the electronic and steric properties of the molecule. nih.gov This could influence its biological activity or material properties.

Alkyl Chain Modification: The n-butyl group can be replaced with other alkyl or cycloalkyl groups of varying lengths and branching to fine-tune lipophilicity and steric hindrance.

Backbone Modification: The ethanediamide backbone could be extended or replaced with other dicarboxylic acid derivatives to alter the spacing and orientation of the benzyl and butyl substituents.

Table 2: Potential Derivatives of this compound for Future Synthesis

Derivative Class R1 (on Benzyl Ring) R2 (N-Alkyl Group) Potential Application Area
Halogenated -Cl, -F, -Br n-Butyl Agrochemicals, Flame Retardants
Electron-donating -OCH3, -CH3 n-Butyl Medicinal Chemistry
Electron-withdrawing -NO2, -CF3 n-Butyl Materials Science

Emerging Avenues for Non-Biological Functional Exploration

Beyond potential biological applications, the unique combination of aromatic and aliphatic moieties in this compound suggests its potential use in materials science.

Coordination Chemistry: The amide oxygen and nitrogen atoms can act as ligands for metal ions, potentially forming novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

Supramolecular Chemistry: The presence of both hydrogen bond donors (N-H) and acceptors (C=O) suggests that the molecule could participate in self-assembly to form well-ordered supramolecular structures such as gels, liquid crystals, or nanofibers.

Polymer Science: this compound could be explored as a monomer or a chain extender in the synthesis of novel polyamides with tailored thermal and mechanical properties.

Integration of Advanced Theoretical Modeling with Experimental Research

Computational chemistry can play a pivotal role in accelerating the research and development of this compound and its derivatives. nih.govacs.org

Predicting Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict molecular geometries, vibrational frequencies, and electronic properties, guiding experimental characterization. acs.org

Structure-Activity Relationship (SAR) Studies: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of this compound derivatives to various biological targets, thereby prioritizing the synthesis of the most promising candidates for applications such as insecticides or pharmaceuticals. researchgate.netacs.org

Reaction Mechanism Elucidation: Computational modeling can help in understanding the reaction mechanisms of synthetic routes, aiding in the optimization of reaction conditions for higher yields and purity.

Materials Simulation: Molecular dynamics (MD) simulations can be used to model the self-assembly behavior of the molecule and predict the bulk properties of materials derived from it.

The integration of these computational approaches with experimental work will enable a more rational and efficient exploration of the chemical space around this compound, unlocking its full scientific and technological potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-N'-butylethanediamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions between benzylamine derivatives and butyl-substituted carboxylic acid precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for amide bond formation .
  • Catalysis : Use of coupling agents like EDCI/HOBt improves yield by minimizing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%) .
    • Data : Yields typically range from 60–85%, with purity confirmed via HPLC and NMR .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify characteristic peaks (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm; butyl chain protons at δ 0.8–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 307.2) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What structural features of this compound contribute to its reactivity in ligand design?

  • Key motifs :

  • The ethanediamide core enables chelation of metal ions, useful in catalysis or coordination chemistry .
  • The benzyl group enhances lipophilicity, influencing membrane permeability in biological assays .
  • The butyl chain modulates steric effects, affecting binding affinity in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers evaluate the anti-inflammatory activity of this compound in vitro?

  • Methodology :

  • Cell-based assays : Measure inhibition of TNF-α and IL-6 in LPS-stimulated macrophages (IC50_{50} values ~15 µM, as seen in structural analogs) .
  • Pathway analysis : Use Western blotting or ELISA to assess NF-κB pathway modulation .
    • Data interpretation : Compare dose-response curves with positive controls (e.g., dexamethasone) to validate efficacy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

  • Meta-analysis : Cross-reference datasets from PubChem and independent studies to identify variability in assay conditions (e.g., cell lines, solvent concentrations) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing butyl with methyl or phenyl groups) to isolate contributing factors .
    • Case study : Discrepancies in IC50_{50} values may arise from differences in compound solubility (DMSO vs. aqueous buffers) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Tools :

  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
  • ADMET prediction : Software like SwissADME estimates logP (2.8), bioavailability (70%), and blood-brain barrier permeability .
    • Validation : Compare in silico results with experimental data (e.g., plasma protein binding assays) .

Methodological Notes

  • Safety protocols : Handle the compound in a fume hood; use PPE (gloves, goggles) due to potential irritancy (LD50_{50} data from analogs suggest moderate toxicity) .
  • Data repositories : PubChem (CIDs: B2873246, 953199-00-3) provides structural and bioactivity data for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.